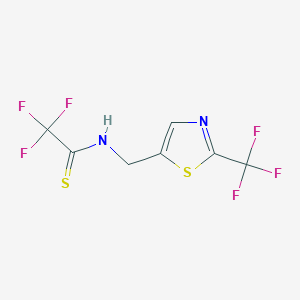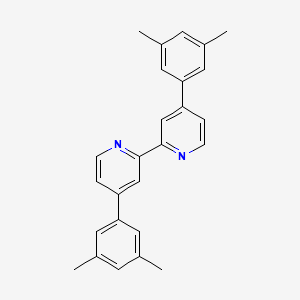
4,4'-Bis(3,5-dimethylphenyl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines This compound is characterized by the presence of two pyridine rings connected by a carbon-carbon bond, with each pyridine ring substituted by two 3,5-dimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine typically involves the Suzuki coupling reaction. This reaction is carried out between 2,2’-bipyridine-4,4’-diboronic acid and 3,5-dimethylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl groups.
Reduction: Reduced forms of the bipyridine ring.
Substitution: Substituted derivatives with various functional groups on the phenyl rings.
Applications De Recherche Scientifique
4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism of action of 4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine largely depends on its role as a ligand. When forming complexes with transition metals, the compound can influence the electronic properties of the metal center, thereby affecting the reactivity and selectivity of the metal in catalytic processes. The bipyridine moiety can coordinate to the metal through its nitrogen atoms, while the phenyl groups can provide steric and electronic effects that modulate the overall behavior of the complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Bis(4-methylphenyl)-2,2’-bipyridine
- 4,4’-Bis(3,5-dimethoxyphenyl)-2,2’-bipyridine
- 4,4’-Bis(3,5-dichlorophenyl)-2,2’-bipyridine
Uniqueness
4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine is unique due to the specific substitution pattern on the phenyl rings, which can influence its electronic properties and reactivity. The presence of the 3,5-dimethyl groups can enhance the compound’s stability and alter its interaction with metal centers in coordination complexes, making it distinct from other bipyridine derivatives.
Propriétés
Formule moléculaire |
C26H24N2 |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
4-(3,5-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C26H24N2/c1-17-9-18(2)12-23(11-17)21-5-7-27-25(15-21)26-16-22(6-8-28-26)24-13-19(3)10-20(4)14-24/h5-16H,1-4H3 |
Clé InChI |
OVCMLBVQLKQSTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC(=CC(=C4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


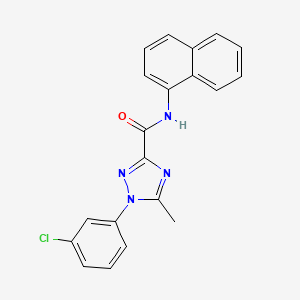
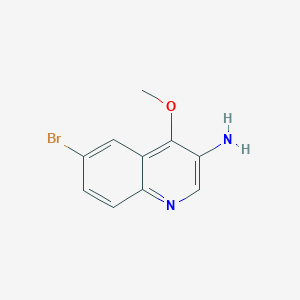
![4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide](/img/structure/B13365341.png)
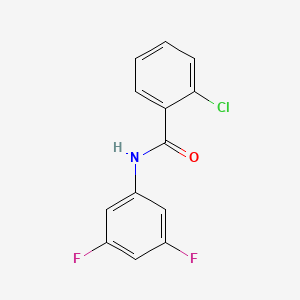
![1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365351.png)
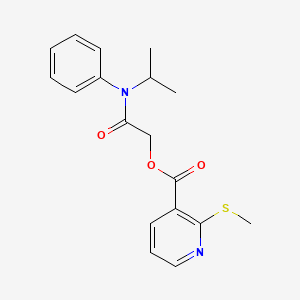
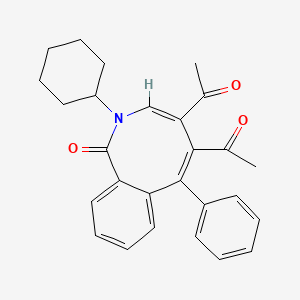
![5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B13365365.png)
![2-hydroxy-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13365376.png)
![2-Bromo-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B13365379.png)
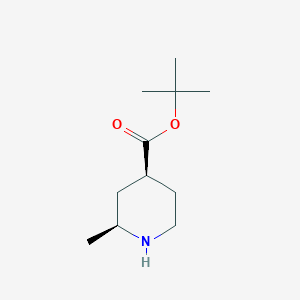

![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365390.png)
